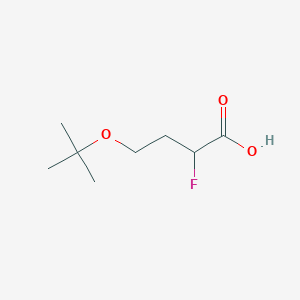

4-(Tert-butoxy)-2-fluorobutanoic acid

Descripción

Propiedades

IUPAC Name |

2-fluoro-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FO3/c1-8(2,3)12-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPAUSQMDFMPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-(Tert-butoxy)-2-fluorobutanoic acid chemical structure and properties

Executive Summary

4-(Tert-butoxy)-2-fluorobutanoic acid is a specialized fluorinated building block used in the synthesis of advanced pharmaceutical intermediates, particularly for peptidomimetics, PROTAC linkers, and metabolically stable ether analogues. Characterized by an

This guide details the structural properties, synthetic routes, and application logic for researchers integrating this motif into drug discovery campaigns.

Chemical Identity & Structure

| Attribute | Detail |

| IUPAC Name | 4-(2-methylpropan-2-yl)oxy-2-fluorobutanoic acid |

| Common Name | 4-(Tert-butoxy)-2-fluorobutanoic acid |

| Molecular Formula | |

| Molecular Weight | 178.20 g/mol |

| Chirality | One stereocenter at C2 (Available as (R), (S), or (rac) mixture) |

| SMILES | CC(C)(C)OCCC(F)C(=O)O |

Structural Analysis

The molecule consists of a four-carbon butyric acid backbone modified at two critical positions:

-

C2 (

-Position): Substituted with a fluorine atom.[1][2][3][4][5][6] This modification lowers the pKa of the carboxylic acid via inductive electron withdrawal and blocks potential metabolic degradation pathways (e.g., racemization or oxidation) common at the -

C4 (

-Position): Capped with a tert-butyl ether. This bulky, lipophilic group serves as a robust protecting group for the alcohol functionality or as a permanent lipophilic tail, depending on the acidic environment of the final application.

Physicochemical Properties[1][6][7][8][9]

The introduction of the fluorine atom significantly alters the electronic profile compared to the non-fluorinated parent (4-(tert-butoxy)butanoic acid).

| Property | Value (Approx/Calc) | Note |

| pKa (Acid) | 2.6 – 2.9 | Significantly more acidic than butyric acid (~4.82) due to |

| LogP | 1.8 – 2.1 | Moderate lipophilicity; t-butyl group dominates hydrophobic contribution. |

| H-Bond Donors | 1 | Carboxylic acid -OH. |

| H-Bond Acceptors | 3 | Carbonyl O, Ether O, Fluorine (weak). |

| Stability | Acid-Sensitive | The tert-butyl ether is labile to strong acids (e.g., TFA, HCl), cleaving to form the |

Synthesis & Manufacturing

The synthesis of 4-(tert-butoxy)-2-fluorobutanoic acid presents a challenge due to the need to introduce the fluorine atom without cleaving the acid-sensitive tert-butyl ether. The most reliable route utilizes electrophilic fluorination of an ester enolate, followed by mild hydrolysis.

Synthetic Route Diagram

Figure 1: Convergent synthesis route protecting the ether moiety while installing the alpha-fluorine.

Detailed Protocol (Step-by-Step)

Step 1: Precursor Preparation

Starting from 4-(tert-butoxy)butanoic acid , convert it to the ethyl or methyl ester. Acid-catalyzed esterification (Fischer) must be avoided to prevent deprotection of the tert-butyl group.

-

Reagents: Ethyl iodide (EtI), Potassium Carbonate (

), DMF. - displacement of the carboxylate anion.

Step 2: Electrophilic Fluorination (The Critical Step)

This step installs the fluorine atom at the

-

Enolization: Dissolve the ester in anhydrous THF and cool to -78°C. Add Lithium Diisopropylamide (LDA, 1.1 equiv) dropwise to generate the lithium enolate.

-

Fluorination: Add a solution of NFSI (1.2 equiv) in THF. The electrophilic fluorine reacts with the nucleophilic enolate.

-

Workup: Quench with saturated

. Extract with ethyl acetate.[8]

Step 3: Hydrolysis

Saponify the ester to reveal the free acid.

-

Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).

-

Note: LiOH is preferred over NaOH/KOH for milder chemoselectivity. Acidic workup must be performed carefully (pH ~3-4) to avoid cleaving the ether.

Applications in Drug Discovery[7]

Bioisosterism & Metabolic Stability

In medicinal chemistry, this molecule acts as a fluorinated bioisostere of leucine or isoleucine fragments (when the ether mimics the alkyl chain) or as a linker.

-

Blockade of

-Oxidation: In fatty acid mimics, the -

pKa Modulation: The lower pKa improves the acidity of the carboxylic head group, potentially altering binding interactions with positively charged residues (Arg, Lys) in protein active sites.

Linker Chemistry (PROTACs)

The compound serves as a "smart linker" in proteolysis-targeting chimeras (PROTACs).

-

Function: The tert-butyl group can be removed (using TFA) to reveal a primary alcohol, which can then be conjugated to an E3 ligase ligand or a target protein ligand.

-

Advantage: The fluorine atom on the linker backbone increases the metabolic half-life of the linker itself, which is often a site of metabolic liability in vivo.

Analytical Characterization

To validate the structure, researchers should look for the following spectroscopic signatures:

| Method | Expected Signal | Interpretation |

| Characteristic of | ||

| The | ||

| Strong singlet for the tert-butyl group. | ||

| MS (ESI-) | [M-H]⁻ = 177.1 | Negative ion mode is preferred for carboxylic acids. |

Handling & Safety

-

Storage: Store at -20°C. The compound is generally stable but should be kept anhydrous to prevent hydrolysis of the ester (if stored as intermediate) or the ether (if trace acid is present).

-

Hazards: Like most

-halo acids, it is a skin irritant and potentially corrosive.[1] Standard PPE (gloves, goggles) is mandatory. -

Incompatibility: Avoid strong Lewis acids (e.g.,

,

References

-

Rozen, S., Hagooly, A., & Harduf, R. (2001).[2][6][9] Synthesis of

-Fluorocarboxylates from the Corresponding Acids Using Acetyl Hypofluorite.[2][9] Journal of Organic Chemistry, 66(22), 7464-7468.[2] -

Differding, E., & Ofner, H. (1991).[3][10] N-Fluorobenzenesulfonimide: A practical reagent for electrophilic fluorinations.[8][10] Synlett, 1991(03), 187-189.

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

Sources

- 1. 2-Fluorobutanoic acid | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 4. Synthesis and reactions of alpha-fluoro carboxylic acid derivatives - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. guidechem.com [guidechem.com]

- 9. Synthesis of α-Fluorocarboxylates from the Corresponding Acids Using Acetyl Hypofluorite [organic-chemistry.org]

- 10. NFSI and Its Analogs’ Electrophilic Fluorination for Preparing Alkyl Fluorides [ouci.dntb.gov.ua]

Technical Guide: Applications of 4-(Tert-butoxy)-2-fluorobutanoic Acid in Medicinal Chemistry

This guide details the technical utility, synthetic applications, and medicinal chemistry logic of 4-(tert-butoxy)-2-fluorobutanoic acid , a specialized fluorinated building block.

Part 1: Executive Summary & Strategic Utility

4-(Tert-butoxy)-2-fluorobutanoic acid is a high-value synthetic intermediate designed to overcome a specific challenge in medicinal chemistry: the introduction of the 2-fluoro-4-hydroxybutyryl motif without triggering spontaneous intramolecular cyclization.

In drug discovery, this scaffold serves three primary functions:

-

Metabolic Stabilization: The

-fluorine atom blocks metabolic degradation (specifically -

Lactonization Blockade: The tert-butoxy protection prevents the formation of 2-fluoro-

-butyrolactone during amide coupling, ensuring linear conjugation to drug payloads. -

Bioisosterism: It acts as a mimic for

-hydroxybutyric acid (GHB) and specific amino acid side chains (e.g., homoserine, aspartate) with altered pKa and lipophilicity.

Chemical Profile

| Property | Value / Description |

| CAS Number | 2098144-11-5 (Generic/Related) |

| Formula | C |

| Molecular Weight | 178.20 g/mol |

| Chirality | Available as Racemate, ( |

| Stability | Stable to basic coupling conditions; acid-labile (t-Bu group) |

| pKa (Calc.) | ~3.5 (Increased acidity vs. non-fluorinated analog due to |

Part 2: The "Lactonization Trap" & Strategic Protection

The primary reason for using the tert-butoxy ether variant rather than the free alcohol is to prevent self-destruction of the reagent during synthesis.

Mechanism of Action: The Protection Strategy

The tert-butyl group acts as a bulky, acid-labile shield. It allows the carboxylic acid to be activated (e.g., with HATU or EDC) and coupled to an amine without the hydroxyl group acting as an internal nucleophile.

Figure 1: The "Lactonization Trap." Using the unprotected acid leads to unwanted lactone formation. The tert-butoxy variant ensures linear coupling.

Part 3: Medicinal Chemistry Applications[2][3]

Metabolic Blocking & Half-Life Extension

The introduction of fluorine at the C2 (

-

Blockade of

-Oxidation: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Replacing the -

pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the carboxylic acid (or the resulting amide N-H), altering the drug's distribution and binding affinity.

GHB Analog Development

-

The Application: 4-(Tert-butoxy)-2-fluorobutanoic acid is used to synthesize 2-fluoro-GHB analogs.

-

Biological Logic: The fluorine atom alters the binding affinity to the GHB receptor versus the GABA-B receptor. Furthermore, it prevents the conversion of GHB into succinic semialdehyde by GHB dehydrogenase, potentially extending the therapeutic window.

Peptidomimetics & Linker Chemistry

This building block is used to create "fluorinated spacers" in PROTACs (Proteolysis Targeting Chimeras) and peptide drugs.

-

Lipophilicity Tuning: The fluorine atom modulates the logP of the linker chain, improving membrane permeability compared to a standard alkyl chain.

-

Conformational Bias: The gauche effect associated with the C-F bond can lock the linker into specific conformations, reducing the entropic penalty of binding.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-(Tert-butoxy)-2-fluorobutanoic Acid

Note: This protocol describes the enantioselective

Reagents:

-

Substrate: tert-Butyl 4-(tert-butoxy)butanoate

-

Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI)

-

Base: Lithium Diisopropylamide (LDA) or LiHMDS

-

Catalyst (Optional for asymmetry): Cinchona alkaloid derivatives (e.g., DHQD-PHN)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous THF (50 mL) and cool to -78°C.

-

Deprotonation: Add LDA (1.1 equiv) dropwise. Stir for 15 minutes.

-

Substrate Addition: Add tert-butyl 4-(tert-butoxy)butanoate (1.0 equiv) dissolved in THF dropwise. Stir at -78°C for 1 hour to generate the enolate.

-

Fluorination: Dissolve NFSI (1.2 equiv) in THF and add slowly to the enolate mixture.

-

Critical Step: Maintain temperature below -70°C to prevent di-fluorination or elimination.

-

-

Quench: After 2 hours, quench with saturated aqueous NH

Cl while still cold. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc) yields the fluorinated ester.

-

Hydrolysis: Treat the ester with LiOH (2.0 equiv) in THF/H

O (3:1) at 0°C.-

Note: The tert-butyl ester at C1 is hydrolyzed more easily than the tert-butyl ether at C4 under basic conditions (or use mild acidic conditions if selective cleavage is tuned, but basic is safer for the ether).

-

Result: 4-(Tert-butoxy)-2-fluorobutanoic acid.

-

Protocol B: Coupling and Deprotection (The Usage Cycle)

This protocol demonstrates how to use the building block to attach the 2-fluoro-4-hydroxybutyryl moiety to a drug amine (R-NH

-

Coupling:

-

Dissolve 4-(tert-butoxy)-2-fluorobutanoic acid (1.0 equiv) in DMF.

-

Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 mins.

-

Add the amine substrate (R-NH

, 1.0 equiv). -

Stir at RT for 4–12 hours. Monitor by LCMS.

-

Outcome: The tert-butyl ether remains intact; no lactonization occurs.

-

-

Global Deprotection:

-

Dissolve the coupled intermediate in DCM.

-

Add Trifluoroacetic acid (TFA) (20% v/v).

-

Add Triethylsilane (TES) (2.0 equiv) as a cation scavenger (crucial to prevent tert-butyl cation re-attachment).

-

Stir for 1–2 hours.

-

Concentrate in vacuo.

-

Final Product:R-NH-C(=O)-CHF-CH

-CH

-

Part 5: References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical Reviews, 114(4), 2432-2506. Link

-

BenchChem. (2025).[1] 4-(Tert-butoxy)-2-fluorobutanoic Acid Product Data. Link(Verified Commercial Source)

Sources

Strategic Integration of Fluorinated Carboxylic Acid Building Blocks in Modern Drug Discovery

Executive Summary

The incorporation of fluorine into organic molecules has fundamentally transformed medicinal chemistry. Currently, approximately 20% of all commercially available pharmaceuticals, and an even higher percentage of newly approved FDA drugs, contain at least one fluorine atom[1]. As a Senior Application Scientist, I have observed that the strategic use of fluorinated carboxylic acids (FCAs) as building blocks provides unparalleled control over a drug candidate's physicochemical properties. This whitepaper provides an in-depth technical analysis of how fluorinated carboxylic acids modulate pKa, lipophilicity, and metabolic stability, alongside field-proven, self-validating synthetic protocols for their integration into drug discovery pipelines.

The Physicochemical Mechanics of Fluorination

The utility of fluorinated carboxylic acids stems from fluorine's unique atomic properties: it is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å)[2]. This allows fluorine to act as a bioisostere for hydrogen or hydroxyl groups without introducing significant steric bulk, while drastically altering the electronic landscape of the molecule[3].

Causality Behind Property Modulation

-

Acidity (pKa): The introduction of a fluorine atom near a carboxylic acid group significantly increases its acidity (lowering the pKa). This is driven by the strong σ-inductive effect, where fluorine withdraws electron density, thereby stabilizing the resulting carboxylate anion[4]. This pKa modulation is critical for tuning the bioavailability of amine-containing drugs when these acids are converted into amides[4].

-

Lipophilicity (LogP): While fluorination generally increases lipophilicity due to the hydrophobicity of the C-F bond, the effect in saturated cyclic systems (like gem-difluorocycloalkanes) is highly conformation-dependent. The overall LogP shift is dictated by the cancellation or reinforcement of molecular dipole moments and the stereoelectronic gauche effect[5].

-

Metabolic Stability: The C-F bond is exceptionally strong (~116 kcal/mol). Replacing a metabolically labile C-H bond with a C-F bond effectively shields the molecule from cytochrome P450 (CYP450) mediated oxidative metabolism, prolonging the drug's half-life[2].

Quantitative Impact of Fluorination

| Structural Modification | Target Property | Typical Shift | Mechanistic Causality |

| α-Monofluorination | pKa (Acidity) | ↓ 1.5 - 2.0 units | Strong σ-inductive electron withdrawal stabilizes the conjugate base[3]. |

| gem-Difluorination (Cyclic) | LogP (Lipophilicity) | Variable (↑ or ↓) | Depends on dipole moment alignment and 3D conformational shifts[5]. |

| Aromatic Fluorination | Metabolic Stability | ↑ Significant | High C-F bond dissociation energy resists CYP450 oxidative cleavage[2]. |

Structural Paradigms: Key Fluorinated Scaffolds

The selection of the correct fluorinated building block is the first critical decision in a synthetic campaign. Two highly versatile scaffolds illustrate this principle:

3,3-Difluorocyclobutanecarboxylic acid: This building block features a highly strained cyclobutane ring paired with a gem-difluoromethyl group. The unique geometry enhances its reactivity, making it a premier candidate for developing novel pharmaceutical derivatives with improved biological activity and metabolic stability[6]. It is frequently utilized to replace planar phenyl rings, improving the fraction of sp³ carbons in the drug candidate.

6-Fluoronicotinic acid: A fluorinated derivative of pyridine featuring a carboxylic acid at the 3-position and a fluorine at the 6-position[7]. Because of its inherent bioactivity, it serves as a critical molecular scaffold for synthesizing active pharmaceutical ingredients (APIs), including treatments investigated for pancreatic cancer, and as a precursor for Positron Emission Tomography (PET) imaging tracers[7].

Caption: Metabolic stabilization pathway comparing labile C-H bonds to C-F bioisosteres.

Advanced Synthetic Methodologies: Deoxyfluorination

Historically, the synthesis of fluorinated compounds relied on harsh, hazardous reagents (e.g., DAST or highly corrosive HF). Modern protocols prioritize safety, scalability, and functional group tolerance. A highly effective, state-of-the-art methodology involves the deoxyfluorination of carboxylic acids to acyl fluorides using an N-heterocyclic carbene (NHC)-based reagent containing an H2F3⁻ anion[8]. This acts as the sole fluoride source, eliminating the need for external fluoride salts[8].

Self-Validating Protocol: Synthesis of Acyl Fluorides via NHC-H2F3 Reagent

Expertise Note: This protocol is designed as a self-validating system. By incorporating an internal standard for NMR monitoring, the chemist ensures quantitative conversion before proceeding to downstream coupling, preventing the loss of valuable complex amines.

Step 1: Substrate Preparation In a flame-dried, argon-flushed round-bottom flask, dissolve the target carboxylic acid (0.1 mmol) in anhydrous Acetonitrile (MeCN, 1.0 mL) to achieve a 0.1 M concentration[8]. Add a known quantity of naphthalene (e.g., 0.05 mmol) to serve as the internal standard for downstream NMR validation.

Step 2: Base Activation Add N,N-Diisopropylethylamine (DIPEA) (0.22 mmol, 2.2 equiv) to the solution[8]. Causality: DIPEA serves a dual purpose. It deprotonates the carboxylic acid to form a highly nucleophilic carboxylate, and it neutralizes the acidic byproducts generated during the fluorination event, protecting acid-sensitive functional groups.

Step 3: Reagent Introduction Introduce the NHC-H2F3 reagent (0.11 mmol, 1.1 equiv) dropwise while maintaining the reaction at room temperature[8]. Causality: The NHC reagent activates the carboxylate by forming a reactive intermediate, which is subsequently displaced by the H2F3⁻ anion in a controlled manner, yielding the acyl fluoride without thermal degradation[8].

Step 4: Reaction & Self-Validation Stir the mixture at room temperature for exactly 1 hour[8]. Validation Check: Extract a 50 µL aliquot, dilute in CD3CN, and perform a rapid quantitative ¹H and ¹⁹F NMR analysis. Compare the integration of the newly formed acyl fluoride peak against the naphthalene internal standard. Proceed only if conversion exceeds 95%.

Step 5: In Situ Trapping (Optional but Recommended) Because acyl fluorides can be moisture-sensitive, they are excellent electrophiles for immediate downstream amidation. Upon validation in Step 4, add the target amine/nucleophile directly to the reaction vessel to yield the final fluorinated amide drug candidate[8].

Caption: Workflow for the deoxyfluorination of carboxylic acids to acyl fluorides.

Conclusion

Fluorinated carboxylic acids are indispensable building blocks in the modern medicinal chemist's toolkit. By understanding the mechanistic causality behind how fluorine modulates pKa, LogP, and metabolic stability, researchers can rationally design bioisosteres that rescue failing drug candidates[2][4][5]. Furthermore, the adoption of mild, self-validating synthetic protocols—such as NHC-mediated deoxyfluorination—ensures that these complex building blocks can be integrated efficiently and safely at scale[8].

References

-

Title: Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 | Source: researchgate.net | URL: 1

-

Title: Bioisosteric Replacements | Source: cambridgemedchemconsulting.com | URL: 2

-

Title: Theoretical studies on fluorinated carboxylic acids | Source: benchchem.com | URL: 3

-

Title: Fluorine-a small magic bullet atom in the drug development | Source: nih.gov | URL: 4

-

Title: pKa – LogP plot covered by fluorine‐containing and non‐fluorinated derivatives | Source: researchgate.net | URL: 5

-

Title: 3,3-Difluorocyclobutanecarboxylic acid | Source: chemimpex.com | URL: 6

-

Title: 6-Fluoronicotinic acid | CAS 403-45-2 | Source: ossila.com | URL: 7

-

Title: Chloroimidazolium Deoxyfluorination Reagent with H2F3– Anion | Source: acs.org | URL: 8

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 3. benchchem.com [benchchem.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. ossila.com [ossila.com]

- 8. pubs.acs.org [pubs.acs.org]

Mechanistic Basis of α-Fluoro Carboxylic Acid Bioisosterism

Title : Bioisosteric Potential of 2-Fluorobutanoic Acid Derivatives: A Technical Guide for Rational Drug Design

Introduction As a Senior Application Scientist in medicinal chemistry, I frequently encounter the limitations of native carboxylic acids in lead optimization—namely, poor membrane permeability, rapid Phase II metabolism (glucuronidation), and structural toxicity[1]. To circumvent these liabilities while preserving the critical pharmacophoric interactions of the carboxylate moiety, bioisosteric replacement is a frontline strategy[2]. Among the most versatile yet nuanced bioisosteres are α-fluoro carboxylic acids, specifically 2-fluorobutanoic acid and its derivatives.

This whitepaper provides an in-depth technical analysis of the bioisosteric potential of 2-fluorobutanoic acid. We will explore the causality behind its physicochemical modulation, detail the self-validating protocols required for its experimental evaluation, and provide a framework for integrating this privileged scaffold into modern drug discovery pipelines.

1.1. pKa Modulation via Inductive Effects The introduction of a highly electronegative fluorine atom at the α-position of butanoic acid fundamentally alters the electronic landscape of the molecule. Fluorine exerts a profound electron-withdrawing inductive effect (-I effect) through the σ-bond network. This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the molecule[3]. While unsubstituted butanoic acid has a pKa of ~4.8, 2-fluorobutanoic acid exhibits a pKa of ~2.8. This 2-log unit shift ensures that the molecule is almost entirely ionized at physiological pH (7.4), which can be strategically leveraged to enhance electrostatic interactions with basic residues (e.g., arginine, lysine) in target binding pockets[4].

1.2. The Lipophilicity Paradox (LogP vs. LogD7.4) A common misconception is that fluorination universally increases lipophilicity. While the intrinsic lipophilicity (LogP) of the neutral 2-fluorobutanoic acid is higher than that of butanoic acid due to the hydrophobicity of the C-F bond, the effective lipophilicity at physiological pH (LogD7.4) is actually lower[5]. This is a direct consequence of the lowered pKa; the higher fraction of ionized species at pH 7.4 drastically reduces passive membrane permeability[6].

However, when 2-fluorobutanoic acid is converted into an amide or ester derivative, the pKa effect is neutralized. In these derivatives, the intrinsic lipophilicity of the fluorine atom dominates, resulting in enhanced membrane permeability and target tissue partitioning[3].

1.3. Stereoelectronic and Conformational Control The C-F bond is highly polarized, possessing a strong local dipole. In 2-fluorobutanoic acid derivatives, dipole-dipole repulsions between the C-F bond and the carbonyl (C=O) bond dictate the molecule's conformational equilibrium. The molecule strongly prefers an antiperiplanar or gauche conformation to minimize these repulsions, effectively locking the aliphatic chain into a predictable vector[5]. This conformational restriction reduces the entropic penalty upon target binding, often translating to enhanced binding affinity.

Metabolic Stability and Pharmacokinetics

The substitution of hydrogen for fluorine at the α-carbon provides robust protection against common metabolic liabilities[7].

-

Blockade of α-Hydroxylation and β-Oxidation: Cytochrome P450 (CYP450) enzymes frequently target the α-position of aliphatic acids for oxidative metabolism. The C-F bond is significantly stronger than a C-H bond (~116 kcal/mol vs. ~98 kcal/mol) and resists oxidative insertion[7]. Furthermore, the electron-withdrawing nature of fluorine deactivates adjacent C-H bonds.

-

Resistance to Glucuronidation: The reduced nucleophilicity of the α-fluoro carboxylate—driven by the inductive pull of the fluorine atom—slows down the rate of Phase II conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[1]. This translates to a prolonged systemic half-life. A classic example of this principle is seen in the development of fluorinated analogues of Valproic Acid (an 8-carbon branched acid), where α-fluorination drastically improved the anticonvulsant potency and safety margin by blocking toxic metabolite formation[8].

Quantitative Physicochemical Profiling

To illustrate the impact of α-fluorination, the following table summarizes the representative physicochemical shifts observed when transitioning from the native acid to its fluorinated bioisosteres.

| Property | Butanoic Acid | 2-Fluorobutanoic Acid | 2,2-Difluorobutanoic Acid | Causality / Impact |

| pKa | ~4.8 | ~2.8 | ~1.5 | Strong -I effect stabilizes the anion. Enhances target salt-bridge strength. |

| LogP (Neutral) | ~0.79 | ~0.95 | ~1.10 | C-F hydrophobicity increases intrinsic lipophilicity of the scaffold. |

| LogD (pH 7.4) | ~ -1.80 | ~ -3.60 | ~ -4.50 | Increased ionization at pH 7.4 reduces passive diffusion of the free acid. |

| Metabolic T1/2 | Baseline | Extended | Highly Extended | C-F bond strength and steric shielding block CYP450 and UGT enzymes. |

Experimental Workflows & Protocols

To validate the bioisosteric utility of 2-fluorobutanoic acid derivatives, a self-validating experimental cascade must be employed. The following protocols detail the synthesis, permeability assessment, and metabolic profiling required.

Protocol 1: Synthesis of 2-Fluorobutanamide Derivatives To evaluate the scaffold without the confounding variable of carboxylate ionization, amidation is the standard first step.

-

Activation: Dissolve 2-fluorobutanoic acid (1.0 eq) in anhydrous DMF under an inert N2 atmosphere. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at 0°C for 15 minutes to form the active ester. Rationale: HATU is preferred over EDC/HOBt for α-fluoro acids to prevent racemization of the chiral α-center.

-

Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na2SO4.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 2-fluorobutanamide.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay) To quantify the passive membrane permeability (LogPapp) of the synthesized derivatives[4].

-

Preparation: Prepare a 10 mM stock solution of the derivative in DMSO. Dilute to 50 µM in PBS (pH 7.4).

-

Plate Assembly: Add 300 µL of the 50 µM donor solution to the donor compartment of a 96-well PAMPA sandwich plate.

-

Membrane Coating: Coat the PVDF membrane of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

-

Incubation & Analysis: Assemble the sandwich and incubate at room temperature for 5 hours without agitation. Separate the plates and quantify the concentration of the compound in both compartments using LC-MS/MS. Calculate effective permeability (Pe).

Protocol 3: In Vitro Microsomal Stability Assay To validate the blockade of CYP450-mediated metabolism[7].

-

Incubation Mixture: In a 96-well plate, combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and the test compound (1 µM final concentration).

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

-

Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction.

-

Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of remaining parent compound and calculate the intrinsic clearance (CLint).

Visualizations of Workflows and Mechanisms

Iterative experimental workflow for the design and validation of 2-fluorobutanoic acid bioisosteres.

Mechanistic comparison of metabolic pathways between native and α-fluorinated carboxylic acids.

Conclusion

The strategic incorporation of 2-fluorobutanoic acid and its derivatives represents a highly rational approach to overcoming the pharmacokinetic and physicochemical limitations of standard carboxylic acids. By understanding the causality behind the inductive lowering of pKa, the nuanced shifts in LogD versus LogP, and the stereoelectronic shielding of metabolic hotspots, medicinal chemists can precisely tune their lead compounds. The self-validating protocols outlined herein ensure that these modifications translate from theoretical benefits to empirical in vitro and in vivo success.

References

-

Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health (NIH). Available at:[1]

-

Structure property relationships of fluorinated carboxylic acid bioisosteres. ResearchGate. Available at:[6]

-

Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. PrismBioLab. Available at:[4]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at:[2]

-

Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. ACS Publications. Available at:[5]

-

Acidity of Saturated (Hetero)cyclic α-Fluoro Carboxylic Acids and Lipophilicity of Their Amide Derivatives. ResearchGate. Available at:[3]

-

Metabolism of Fluorine-Containing Drugs. Annual Reviews. Available at:[7]

-

Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. National Institutes of Health (NIH). Available at:[8]

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. annualreviews.org [annualreviews.org]

- 8. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]

4-(Tert-butoxy)-2-fluorobutanoic Acid: A Strategic Fluorinated Building Block in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-(Tert-butoxy)-2-fluorobutanoic acid (CAS: 2098144-11-5)

Executive Summary & Compound Identity

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for modulating pharmacokinetics, metabolic stability, and target binding affinity[1]. 4-(Tert-butoxy)-2-fluorobutanoic acid (CAS 2098144-11-5) represents a highly specialized, bifunctional building block. It combines the potent inductive effects of an

This compound is frequently utilized in the synthesis of peptidomimetics, PROTAC linkers, and novel small-molecule therapeutics where precise control over lipophilicity and metabolic resistance is required[3].

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 4-(1,1-dimethylethoxy)-2-fluorobutanoic acid |

| Common Synonyms | 4-tert-butoxy-2-fluorobutanoic acid; 4-(tert-butoxy)-2-fluorobutyric acid |

| CAS Registry Number | 2098144-11-5 |

| Molecular Formula | C₈H₁₅FO₃ |

| Molecular Weight | 178.20 g/mol |

| Physical State | Liquid / Low-melting solid (dependent on purity/temperature) |

| Primary Application | Fluorinated building block for medicinal & synthetic chemistry[4] |

Mechanistic Insights: The Role of -Fluorination & Tert-Butoxy Groups

As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over its non-fluorinated or unprotected counterparts. The design of 4-(tert-butoxy)-2-fluorobutanoic acid relies on two distinct chemical pillars:

The -Fluorine Effect

The introduction of a highly electronegative fluorine atom adjacent to the carboxylic acid fundamentally alters the molecule's electronic landscape.

-

pKa Modulation: When this acid is coupled to an amine to form an amide, the

-fluorine exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the resulting amide N-H, reducing its hydrogen-bond donor capacity. This reduction in desolvation penalty directly correlates to enhanced passive membrane permeability[1]. -

Metabolic Shielding: The C-F bond is significantly stronger (approx. 116 kcal/mol) than a C-H bond. Placing a fluorine atom at the

-position blocks potential sites of metabolic oxidation (e.g., by CYP450 enzymes), thereby extending the biological half-life of the resulting drug candidate[3].

The Tert-Butoxy Ether

The tert-butoxy group serves a dual purpose. Functionally, it acts as a highly stable protecting group for the terminal hydroxyl moiety. Unlike ester-based protecting groups, the tert-butyl ether is completely inert to the basic conditions (e.g., DIPEA, TEA) and nucleophiles encountered during amide coupling. Furthermore, its bulky, lipophilic nature can be retained in the final drug scaffold to occupy hydrophobic pockets in target proteins, or it can be selectively cleaved under acidic conditions to reveal a primary alcohol for further derivatization.

Caption: Pharmacokinetic modulation pathway driven by the

Experimental Protocols: Synthesis & Integration Workflows

When working with

Protocol A: HATU-Mediated Amide Coupling (Self-Validating System)

Objective: Couple 4-(tert-butoxy)-2-fluorobutanoic acid to a primary amine while preserving stereochemical integrity.

-

Preparation: Dissolve 4-(tert-butoxy)-2-fluorobutanoic acid (1.0 equiv) and the target amine (1.05 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). The use of the sterically hindered DIPEA minimizes unwanted nucleophilic attack and base-catalyzed epimerization.

-

Activation: Cool the mixture to 0 °C. Add HATU (1.1 equiv) in one portion.

-

Causality Note: HATU forms a highly reactive 7-aza-OBt ester intermediate that undergoes aminolysis almost instantaneously, trapping the stereocenter before epimerization can occur.

-

-

Reaction Monitoring (Validation): Stir for 2 hours, allowing the reaction to warm to room temperature. Validate completion via LC-MS. The mass spectrum should show the desired product mass

with no remaining starting acid. -

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over Na₂SO₄.

Protocol B: Acidic Cleavage of the Tert-Butyl Ether

Objective: Reveal the terminal hydroxyl group for downstream functionalization.

-

Preparation: Dissolve the purified amide intermediate from Protocol A in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

-

Cleavage: Add Trifluoroacetic acid (TFA) dropwise at 0 °C until a 1:1 (v/v) ratio of DCM:TFA is achieved.

-

Causality Note: The strong acid protonates the ether oxygen, promoting an

cleavage that releases a stable tert-butyl cation (which rapidly eliminates to form isobutylene gas). The

-

-

Validation: Monitor by TLC (staining with KMnO₄). The highly non-polar tert-butoxy intermediate will disappear, replaced by a significantly more polar baseline spot (the free alcohol).

-

Isolation: Concentrate the mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA quantitatively.

Caption: Logical synthetic workflow for integrating the fluorinated building block into a drug scaffold.

References

-

[1] National Institutes of Health (PMC). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. Available at:[Link]

-

[3] National Institutes of Health (PMC). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at:[Link]

Sources

- 1. Fluorine in Medicinal Chemistry: In Perspective to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Tert-butoxy)-2-fluorobutanoic Acid|CAS 2098144-11-5 [benchchem.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Tert-butoxy)-2-fluorobutanoic Acid|CAS 2098144-11-5 [benchchem.com]

Metabolic Stability of Fluorinated Ether Side Chains in Peptides: A Technical Guide

Topic: Metabolic Stability of Fluorinated Ether Side Chains in Peptides Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Peptide Scientists, DMPK Researchers

Executive Summary

The incorporation of fluorinated ether side chains (e.g., trifluoromethoxy, difluoromethoxy, 2,2,2-trifluoroethoxy) into peptide therapeutics represents a high-precision strategy to overcome two primary failure modes: oxidative metabolism (Phase I) and proteolytic degradation . While standard ether linkages in non-canonical amino acids (e.g.,

This guide details the mechanistic basis, synthetic integration, and experimental validation of fluorinated ethers as metabolically superior bioisosteres. By leveraging the high electronegativity of fluorine, researchers can electronically deactivate the

Mechanistic Foundation: The Fluorine Blockade

To engineer stability, one must understand the degradation mechanism. The metabolic superiority of fluorinated ethers rests on two pillars: prevention of oxidative dealkylation and conformational shielding .

Blockade of CYP450-Mediated -Dealkylation

Standard alkyl ethers (R-O-CH

The Fluorine Effect:

-

Bond Strength: The C-F bond is significantly stronger than the C-H bond (~116 kcal/mol vs. ~99 kcal/mol).

-

Inductive Effect: Fluorine atoms are highly electron-withdrawing. When placed on the alkyl group (e.g., -OCH

CF -

Perfluorination: In groups like trifluoromethoxy (-OCF

), there are no

Proteolytic Resistance via Stereoelectronic Effects

Fluorinated ethers also protect the peptide backbone. The gauche effect (preference of C-F bonds to align gauche to heteroatoms like Oxygen) rigidifies the side chain. This reduced entropic freedom can:

-

Steric Occlusion: Prevent the peptide bond from adopting the extended conformation required for the active sites of proteases like chymotrypsin or elastase.

-

Electronic Repulsion: The fluorine dipole can repel the nucleophilic residues (e.g., Serine-OH) within the protease catalytic triad.

Visualization: Metabolic Blockade Mechanism

Figure 1: Comparative mechanism of CYP450 metabolism for standard methoxy vs. trifluoromethoxy side chains. The fluorinated variant blocks the critical H-abstraction step.

Synthetic Methodologies

Incorporating fluorinated ether side chains requires specialized building blocks. The most robust approach is the synthesis of Fmoc-protected amino acids (typically Tyrosine, Serine, or Threonine analogs) prior to Solid Phase Peptide Synthesis (SPPS).

Synthesis of -Fluoroalkyl Tyrosine Analogs

Direct alkylation of the phenolic hydroxyl group is the standard route.

Protocol A: Difluoromethylation (The "Difluorocarbene" Route)

Target: Fmoc-Tyr(

-

Starting Material: N-Boc-Tyrosine methyl ester (protecting groups are critical to prevent side reactions).

-

Reagent: Sodium chlorodifluoroacetate (ClCF

CO -

Conditions: K

CO -

Mechanism: Generation of difluorocarbene (:CF

) in situ, which inserts into the O-H bond. -

Deprotection/Reprotection: Saponify ester (LiOH), remove Boc (TFA), install Fmoc (Fmoc-OSu) for SPPS compatibility.

Protocol B: Trifluoroethylation (The "Tosylate" Route)

Target: Fmoc-Tyr(

-

Reagent: 2,2,2-Trifluoroethyl tosylate (CF

CH -

Conditions: Cs

CO -

Purification: Silica gel chromatography (Hexane/EtOAc).

Workflow Diagram

Figure 2: Synthetic workflow for generating SPPS-ready fluorinated ether building blocks.

Experimental Validation Protocols

To confirm the stability advantages, two distinct assays are required: Microsomal Stability (oxidative metabolism) and Proteolytic Stability (enzymatic hydrolysis).

Assay 1: Microsomal Stability (Oxidative Resistance)

This assay determines if the fluorinated ether side chain resists CYP450 degradation.

Protocol:

-

Preparation: Prepare 1 µM peptide solution in phosphate buffer (pH 7.4).

-

Incubation: Add Human Liver Microsomes (HLM) (0.5 mg/mL protein concentration).

-

Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

-

Sampling: Aliquot at

min. -

Quenching: Add ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for parent peptide loss and specific metabolites (e.g., loss of the fluoroalkyl group).

Data Interpretation:

Calculate Intrinsic Clearance (

Assay 2: Proteolytic Stability (Backbone Resistance)

This assay determines if the side chain shields the peptide backbone from proteases.

Protocol:

-

Enzymes: Use a panel relevant to the route of administration (e.g., Chymotrypsin for oral/intestinal stability, Plasma for systemic stability).

-

Ratio: Enzyme:Substrate ratio of 1:100 (w/w).

-

Temperature: 37°C.

-

Monitoring: RP-HPLC at 214 nm or LC-MS.

-

Calculation: Plot

vs. Time to determine the degradation rate constant (

Comparative Data Summary (Representative)

| Side Chain Modification | Structure | CYP450 Stability ( | Proteolytic Stability ( | Lipophilicity ( |

| Native Tyrosine | -OH | High (No dealkylation) | Low (Reference) | Low |

| -OCH | Low (< 20 min) | Moderate | Medium | |

| -OCHF | High (> 120 min) | High | High | |

| -OCF | Very High (> 240 min) | Very High | Very High | |

| -OCH | High (> 180 min) | High | High |

Table 1: Comparison of metabolic and physicochemical properties of ether side chains. Note the drastic increase in CYP stability for fluorinated variants compared to the O-Methyl control.

Strategic Recommendations

-

Positioning Matters: Place fluorinated ether residues at P1 or P2 positions relative to expected cleavage sites. The bulky, hydrophobic nature of fluoroalkyl ethers is particularly effective at blocking Chymotrypsin-like activity, which targets aromatic/hydrophobic residues.

-

Solubility Balance: While fluorination increases lipophilicity (good for permeability), over-fluorination can lead to precipitation. Balance -OCF

groups with polar residues (Arg, Lys) elsewhere in the sequence. -

Linker Length: The -OCH

CF

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Zhu, Y., et al. (2019). Metabolic Stability and Pharmacokinetics of a Fluorinated Peptide. Journal of Pharmaceutical Sciences, 108(1), 620-628. Link

-

Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

Literature review of gamma-substituted fluorinated acids

The following guide is a comprehensive technical analysis of gamma-substituted fluorinated acids, designed for researchers in medicinal chemistry and chemical biology.

Synthesis, Conformational Dynamics, and Bioisosteric Utility

Executive Summary: The Gamma-Fluorine Strategic Advantage

In modern drug discovery, the introduction of fluorine at the

This guide details the synthesis and application of these motifs, focusing on high-fidelity stereoselective protocols for

Mechanistic Principles: Stereoelectronic Control

2.1 The Fluorine Gauche Effect

The most critical feature of

-

Impact: This locks flexible chains into specific conformations, allowing medicinal chemists to probe the "bioactive conformation" of a ligand bound to a receptor (e.g., GABA

vs. GABA-AT).

2.2 pKa Modulation

While

-

Butanoic Acid pKa: ~4.82

-

4-Fluorobutanoic Acid pKa: ~4.50

-

4,4,4-Trifluorobutanoic Acid pKa: ~4.15

This subtle acidification preserves the physiological charge state while enhancing metabolic resistance against

Synthetic Architectures

We define two primary synthetic pathways: Nucleophilic Alkylation of Chiral Ni(II) Complexes (for amino acids) and Organocatalytic Michael Addition (for GABA analogs).

Visualization: Chiral Ni(II) Complex Synthesis Cycle

The following diagram illustrates the workflow for the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid, a critical bioisostere of leucine.[2][3]

[3][5][6]

Detailed Experimental Protocol

Protocol A: Large-Scale Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

Source Grounding: Soloshonok et al., Molecules 2019 [1]; Koksch et al., J. Org. Chem. 2022 [2].[4]

Objective: Synthesis of a leucine bioisostere where the isopropyl group is replaced by a trifluoroethyl group.

Reagents:

-

Substrate: Ni(II) complex of glycine Schiff base with (S)-BPB (Ni-Gly-(S)-BPB).

-

Alkylating Agent: 1-Iodo-2,2,2-trifluoroethane (

). -

Base: KOH or NaOH (pulverized).

-

Solvent: DMF (anhydrous).

Step-by-Step Methodology:

-

Complex Dissolution: Charge a flame-dried reaction vessel with Ni-Gly-(S)-BPB (1.0 equiv) and dissolve in anhydrous DMF (0.2 M concentration) under nitrogen atmosphere.

-

Alkylation:

-

Reaction Monitoring: Stir at room temperature for 1–2 hours. Monitor consumption of the red starting complex and appearance of the alkylated product via TLC or HPLC.

-

Quenching: Pour the reaction mixture into ice-cold water (10x volume). The alkylated Ni(II) complex will precipitate.

-

Isolation: Filter the solid, wash with water, and dry.

-

Hydrolysis (Disassembly):

-

Suspend the complex in MeOH. Add 3N HCl (excess).

-

Heat to 50–60°C until the red color disappears (release of Ni(II) and auxiliary).

-

-

Purification:

-

The chiral auxiliary (BPB) precipitates and is filtered off for reuse.

-

The filtrate contains the free amino acid and Nickel salts.

-

Purify via ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

-

Yield: 85–90% (Complex formation), >99% ee (Final Amino Acid).

Data & Analysis: Comparative Metrics

The following table summarizes the physicochemical shifts observed when substituting a methyl group with a trifluoromethyl group in the gamma position of amino acids.

| Parameter | Leucine (Native) | Effect on Drug Design | |

| Side Chain | Bioisosterism | ||

| LogP (Hydrophobicity) | 1.65 | 1.95 | Increased membrane permeability. |

| pKa (COOH) | 2.36 | 2.05 | Slight increase in acidity. |

| pKa (NH3+) | 9.60 | 8.85 | Reduced basicity; less protonated at physiological pH. |

| Metabolic Stability | Susceptible to oxidation | High resistance | Blocks P450 oxidation sites. |

| Helix Propensity | High | Moderate | Fluorine bulk destabilizes tight helices. |

Table 1: Comparative physicochemical properties of Leucine vs. Gamma-Trifluoroleucine [2].

Applications in Drug Discovery[3][10][11]

6.1 GABA Analogs as Conformational Probes

Gamma-aminobutyric acid (GABA) is highly flexible. By introducing fluorine at the

-

Case Study: 3-Fluoro-GABA (often chemically synthesized as 4-amino-3-fluorobutanoic acid) uses the gauche effect to stabilize a folded conformation.

-

Result: The (R)-enantiomer (gauche) binds 10x more effectively to GABA-AT than the (S)-enantiomer (anti), suggesting the enzyme requires a folded substrate [3].

6.2 18F-PET Imaging Agents

Gamma-fluorinated amino acids are prime candidates for Positron Emission Tomography (PET) tracers.

-

Advantage: They utilize the L-type Amino Acid Transporter 1 (LAT1), which is upregulated in many cancers.

-

Synthesis: The Ni(II) complex method described above is compatible with

F-labeling if rapid alkylation with

Visualization: Conformational Locking Pathway

The diagram below depicts the logic flow of using the gauche effect to determine bioactive conformations.

References

-

Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521.[3] Link

-

Hohmann, T., et al. (2022).[4][9] Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 10592-10604.[4] Link

-

Deniau, G., et al. (2007).[10] Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid. ChemBioChem, 8(18), 2265-2274. Link

-

Wang, J., et al. (2015). Efficient Palladium-Catalyzed C–H Fluorination of C(sp3)–H Bonds: Synthesis of β-Fluorinated Carboxylic Acids. Organic Letters, 17(15), 3798-3801. Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry.[11] Beilstein Journal of Organic Chemistry, 6, 38. Link

Sources

- 1. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 9. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enantiomers of 4-amino-3-fluorobutanoic acid as substrates for gamma-aminobutyric acid aminotransferase. Conformational probes for GABA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Steric Disruption & Lipophilic Shielding: The Role of the tert-Butoxy Group in Solubilizing Fluorinated Intermediates

Executive Summary

In the synthesis of fluorinated pharmaceuticals and agrochemicals, researchers frequently encounter the "Fluorine Solubility Paradox." While fluorine atoms are introduced to enhance metabolic stability and potency, they often render intermediates insoluble in common organic solvents due to high lattice energies and fluoro-fluorous stacking interactions.[1]

This guide details the strategic utilization of the tert-butoxy group (

The Fluorine Solubility Paradox

To understand the solution, we must first diagnose the problem.[1] Fluorinated intermediates, particularly polyfluorinated aromatics and heterocycles, exhibit unique physicochemical properties that act as barriers to solubility.[1][2]

The Lattice Energy Barrier

Fluorine is the most electronegative element, creating strong C–F dipoles.[1] In aromatic systems, this leads to quadrupole moments that favor "face-to-face" or "edge-to-face"

-

Fluorous Domain Formation: Fluorinated regions tend to segregate, interacting preferentially with themselves rather than with organic solvents (the "like dissolves like" failure).[1]

-

High Melting Points: These strong intermolecular interactions result in high lattice energies.[3] A general rule of thumb in process chemistry is that high melting point correlates with low solubility .

The Hydrogen Bonding Trap

Many fluorinated intermediates contain polar functional groups (e.g., phenols, alcohols) necessary for downstream coupling.[1] The electron-withdrawing nature of fluorine increases the acidity of these protons (

The tert-Butoxy Solution: Mechanistic Action

The installation of a tert-butoxy group addresses both barriers simultaneously through Steric Disruption and Lipophilic Shielding .

Mechanism of Action

-

Lattice Disruption (The "Wedge" Effect): The tert-butyl moiety is spherically bulky.[1] When attached to a planar fluorinated scaffold, it breaks the symmetry required for tight

-stacking. It forces the molecules apart, lowering the lattice energy (enthalpy of fusion).[1] -

Lipophilic Solvation: The methyl groups of the tert-butoxy moiety provide a "greasy" surface area that interacts favorably with organic solvents via London dispersion forces, effectively "masking" the polar or fluorous character of the core.

Visualization of Solubility Enhancement

The following diagram illustrates how the tert-butoxy group transitions a system from an insoluble crystalline state to a solvated state.

Caption: The tert-butoxy group acts as a steric wedge, breaking intermolecular H-bonds and

Comparative Data: Impact on Physicochemical Properties[1][4]

The following table summarizes the impact of converting a fluorinated phenol to its tert-butyl ether. Data represents typical trends observed in fluorinated medicinal chemistry scaffolds (e.g., thienopyridines, fluorobenzenes).[1]

| Property | Parent Fluorinated Phenol ( | tert-Butoxy Intermediate ( | Impact on Process |

| Melting Point | > 200°C (High) | < 100°C (Moderate/Low) | Critical: Lower MP drastically increases dissolution rate. |

| H-Bond Donor | Strong (High Acidity) | None (Capped) | Prevents aggregation; improves chromatography. |

| LogP (Lipophilicity) | Low to Moderate | High (+2.0 to +3.0 units) | Enables extraction into organic layers (DCM, EtOAc).[1] |

| Solubility (DCM) | < 1 mg/mL (Poor) | > 50 mg/mL (Excellent) | Allows high-concentration reactions (volume efficiency).[1] |

| Solubility (Hexane) | Insoluble | Moderate | Permits crystallization/precipitation purification strategies.[1] |

Key Insight: In a study on thienopyridines, converting the hydroxyl group to a tert-butyl carbonate or ether reduced melting points from >230°C to ~180°C, directly correlating with improved solubility in biological assay media and organic synthesis solvents [1].[1]

Experimental Protocols

Below are two validated workflows for installing the tert-butoxy group on fluorinated substrates.

Protocol A: Mild Installation (Acid-Sensitive Substrates)

Best for complex intermediates where harsh acidic conditions might degrade other functional groups.

Reagents:

-

Substrate: Fluorinated Alcohol/Phenol (1.0 equiv)[1]

-

Reagent: tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 equiv)[1]

-

Catalyst:

(0.1 equiv) or Phosphoric Acid[1] -

Solvent: Cyclohexane/DCM (2:1)[1]

Step-by-Step:

-

Dissolution: Suspend the insoluble fluorinated alcohol in the solvent mixture. (Note: The mixture may be heterogeneous initially).[1]

-

Activation: Add the catalyst at 0°C under nitrogen atmosphere.

-

Addition: Dropwise add TBTA over 15 minutes.

-

Reaction: Warm to room temperature (RT) and stir for 12–18 hours. As the reaction proceeds, the suspension should clear, indicating the formation of the soluble tert-butyl ether.[1]

-

Quench: Add saturated

solution. -

Workup: Extract with Hexanes or DCM. The product will partition into the organic layer.

Protocol B: Direct Carbonylation (Phenols)

Best for rapid protection of fluorinated phenols using Boc-anhydride.[1]

Reagents:

-

Substrate: Fluorinated Phenol

-

Reagent:

(Di-tert-butyl dicarbonate) (1.1 equiv)[1][4] -

Catalyst:

(10 mol%) or DMAP (Catalytic)[1] -

Solvent: DCM or Solvent-free (if liquid)

Step-by-Step:

-

Mix the fluorinated phenol and catalyst in DCM.

-

Add

slowly (gas evolution of -

Heat to 40°C if reaction is sluggish due to electron-withdrawing fluorine atoms deactivating the phenol.

-

Monitor by TLC (Product will move significantly higher in

due to loss of H-bonding).

Strategic Workflow: From Insoluble to Processable

The following decision tree guides the researcher on when to employ this strategy during a multi-step synthesis.

Caption: Decision matrix for employing tert-butoxy groups based on synthetic utility.

References

-

Haverkate, N. A., Pilkington, L. I., & Barker, D. (2022).[1] Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 852.[1] [Link]

-

Organic Chemistry Portal. tert-Butyl Ethers: Protection and Deprotection. [Link][1][5]

Sources

- 1. Aromatic SNF-Approach to Fluorinated Phenyl tert-Butyl Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Mastering Selectivity: A Guide to the Deprotection of Tert-Butyl Ethers with Fluoro-Acids

Introduction: The Strategic Role of the Tert-Butyl Ether in Modern Synthesis

In the complex architectural assembly of pharmacologically active molecules and natural products, the strategic protection and deprotection of functional groups is paramount. The tert-butyl (t-Bu) ether has long been a stalwart protecting group for hydroxyl moieties due to its pronounced stability across a wide spectrum of reaction conditions, including strongly basic and organometallic environments.[1] This robustness, however, is elegantly contrasted by its precisely tunable lability under acidic conditions, a characteristic that is central to its utility in orthogonal protecting group strategies.[2][3] Fluoro-acids, with their unique combination of high acidity and, in some cases, low nucleophilicity, offer a powerful toolkit for the selective cleavage of tert-butyl ethers, often in the presence of other acid-sensitive functionalities.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and protocols for the selective deprotection of tert-butyl ethers using fluoro-acids. We will delve into the underlying mechanistic principles, explore the factors governing selectivity, and provide detailed, field-proven protocols to empower chemists to navigate the nuances of this critical transformation.

The Mechanism of Acid-Catalyzed Tert-Butyl Ether Cleavage

The deprotection of a tert-butyl ether in the presence of a fluoro-acid proceeds through a well-established acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the ether oxygen by the fluoro-acid, enhancing the leaving group ability of the alcohol. This is followed by the heterolytic cleavage of the carbon-oxygen bond to generate a highly stable tertiary carbocation (the tert-butyl cation) and the free alcohol. The tert-butyl cation can then be neutralized through several pathways, most commonly by deprotonation to form the volatile gas isobutylene, or by reaction with a nucleophile present in the reaction mixture.[4][5]

Figure 1: Mechanism of acid-catalyzed tert-butyl ether deprotection.

The generation of the highly reactive tert-butyl cation is a critical consideration in practical applications. This electrophilic species can readily alkylate nucleophilic residues within the substrate, such as the indole ring of tryptophan or the thioether of methionine, leading to undesired side products.[4][6] The strategic use of "scavengers" is therefore essential to intercept the tert-butyl cation and mitigate these side reactions.

Achieving Selectivity with Fluoro-Acids: A Comparative Overview

The choice of fluoro-acid and the precise reaction conditions are the primary levers for controlling the selective deprotection of tert-butyl ethers.

Trifluoroacetic Acid (TFA): The Workhorse Reagent

TFA is the most commonly employed reagent for tert-butyl ether cleavage due to its high acidity, volatility (facilitating its removal post-reaction), and good solubility in common organic solvents like dichloromethane (DCM).[7] The concentration of TFA can be tuned to achieve varying degrees of selectivity.

-

High Concentrations of TFA (e.g., 50-95% in DCM): These conditions are typically used for the global deprotection of all acid-labile protecting groups, including tert-butyl ethers, tert-butyl esters, and Boc groups, often as the final step in solid-phase peptide synthesis (SPPS).[2]

-

Dilute TFA (e.g., 1-5% in DCM): Milder conditions using dilute TFA can sometimes be employed for the selective removal of more acid-labile groups, such as the trityl (Trt) group, while leaving the more robust tert-butyl ether intact. However, achieving high selectivity can be challenging and is highly substrate-dependent.[8][9][10]

Hexafluoroisopropanol (HFIP): The Mild and Selective Modulator

Hexafluoroisopropanol (HFIP) is a highly polar, non-nucleophilic solvent with a pKa of 9.3, making it significantly less acidic than TFA. Its unique properties, including its strong hydrogen-bonding ability, allow it to promote acid-catalyzed reactions under milder conditions.[11]

Recent studies have demonstrated that solutions of 30% HFIP in DCM do not cleave O-tBu protecting groups, even after prolonged exposure (4 hours).[8][10] This remarkable stability makes HFIP an excellent choice for achieving high selectivity in the deprotection of other, more acid-labile protecting groups in the presence of tert-butyl ethers. For instance, the highly acid-labile N-(4-methyltriphenylmethyl) (Mtt) group can be selectively removed using 30% HFIP in DCM, leaving Boc and O-tBu groups untouched.[9][10]

While neat HFIP can effect the deprotection of some acid-labile groups, particularly at elevated temperatures, its primary role in the context of tert-butyl ether chemistry is often as a co-solvent to modulate the acidity of stronger acids like HCl. The use of dilute HCl in HFIP has been shown to be effective for the cleavage of various acid-labile protecting groups, including tert-butyl ethers, with the reaction rate being significantly influenced by the solvent composition.[3]

Perfluoro-tert-butanol: An Emerging Alternative

Perfluoro-tert-butanol, with its even greater steric bulk and electron-withdrawing fluorine atoms, represents another mild fluoro-alcohol that can be used to modulate deprotection conditions. Similar to HFIP, a 30% solution of perfluoro-tert-butanol in DCM has been shown to be compatible with O-tBu protecting groups over extended periods.[8][9][10] This reagent offers a similar level of selectivity to HFIP for the removal of highly acid-labile groups in the presence of tert-butyl ethers.

The Critical Role of Scavengers

As previously mentioned, the tert-butyl cation generated during deprotection is a potent electrophile that can lead to unwanted side reactions. To mitigate this, scavengers are added to the reaction mixture to trap the carbocation. The choice of scavenger is dictated by the nature of the substrate and the potential nucleophilic sites.

| Scavenger | Typical Concentration (v/v) | Purpose and Mechanistic Role |

| Triisopropylsilane (TIS) | 2.5 - 5% | A highly effective scavenger that traps the tert-butyl cation via hydride transfer, forming the stable triisopropylsilyl cation and isobutane. It is odorless and compatible with mass spectrometry.[2] |

| Water | 2.5 - 5% | Acts as a scavenger for tert-butyl cations, particularly important when deprotecting tert-butyl ethers of serine, threonine, and tyrosine.[12] |

| Thioanisole | 2.5 - 5% | A soft nucleophile that is particularly effective at scavenging cations and preventing the alkylation of tryptophan and methionine residues.[13] |

| 1,2-Ethanedithiol (EDT) | 1 - 2.5% | A strong nucleophile used to protect cysteine residues and scavenge various electrophilic species. Often used in combination with other scavengers.[13] |

| Phenol | 2.5 - 5% | An aromatic scavenger that can trap carbocations and prevent the alkylation of tyrosine residues.[13] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective deprotection of tert-butyl ethers.

Protocol 1: General Procedure for TFA-Mediated Deprotection of a Tert-Butyl Ether

This protocol is suitable for the non-selective removal of a tert-butyl ether, for instance, in the final deprotection step of a synthesis.

Materials:

-

Tert-butyl ether-protected substrate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA), reagent grade

-

Scavenger cocktail (e.g., 95:2.5:2.5 TFA/Water/TIS)

-

Cold diethyl ether

-

Nitrogen or argon supply

-

Rotary evaporator

-

Centrifuge (optional)

Procedure:

-

Dissolve the tert-butyl ether-protected substrate in a minimal amount of DCM in a round-bottom flask.

-

Add the pre-prepared TFA cleavage cocktail to the substrate solution. A typical ratio is 10 mL of cocktail per gram of substrate.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the TFA and DCM.

-

Precipitate the deprotected product by adding cold diethyl ether to the concentrated residue.

-

Isolate the product by filtration or centrifugation.

-

Wash the solid product with cold diethyl ether to remove residual TFA and scavengers.

-

Dry the final product under vacuum.

Figure 2: General workflow for TFA-mediated deprotection.

Protocol 2: Selective Deprotection of an Mtt Group in the Presence of a Tert-Butyl Ether using HFIP

This protocol demonstrates the high selectivity achievable with fluoro-alcohols for the removal of a highly acid-labile protecting group while preserving the tert-butyl ether.[8][9][10]

Materials:

-

Substrate containing both Mtt and tert-butyl ether protecting groups

-

Dichloromethane (DCM), anhydrous

-

Hexafluoroisopropanol (HFIP)

-

Nitrogen or argon supply

-

Standard laboratory glassware

Procedure:

-

Dissolve the substrate in DCM in a round-bottom flask under an inert atmosphere.

-

Add HFIP to the solution to achieve a final concentration of 30% (v/v).

-

Stir the reaction mixture at room temperature. The deprotection of the Mtt group is typically rapid and can be monitored by TLC. A typical procedure involves successive treatments (e.g., 3 x 5 minutes).

-

Upon complete removal of the Mtt group (as indicated by TLC), the reaction mixture can be concentrated under reduced pressure.

-

The crude product, with the tert-butyl ether intact, can then be purified by standard chromatographic techniques or used directly in the next synthetic step.

Troubleshooting and Key Considerations

-

Incomplete Deprotection: If the reaction does not go to completion, consider increasing the reaction time or, cautiously, the concentration of the fluoro-acid. For sterically hindered tert-butyl ethers, a slight increase in temperature may be necessary, but this should be done with care to avoid side reactions.

-

Side Product Formation: The presence of unexpected byproducts often points to the alkylation of nucleophilic sites by the tert-butyl cation. Ensure an adequate amount and the correct type of scavenger are being used. For particularly sensitive substrates, conducting the reaction at a lower temperature (e.g., 0 °C) can help to minimize side reactions.

-

Substrate Solubility: Ensure the substrate is fully dissolved in the reaction solvent. For poorly soluble compounds, a co-solvent may be necessary. The hydrophilic nature of PEG chains, for instance, can affect solubility and viscosity.[14]

-

Monitoring the Reaction: TLC is a simple and effective way to monitor the progress of the deprotection. The deprotected alcohol will be significantly more polar than the starting tert-butyl ether and will have a lower Rf value.[15] For more quantitative analysis, LC-MS or ¹H NMR spectroscopy can be employed. The disappearance of the characteristic singlet of the tert-butyl group in the ¹H NMR spectrum is a clear indicator of deprotection.[15]

Conclusion

The selective deprotection of tert-butyl ethers using fluoro-acids is a nuanced yet powerful tool in the arsenal of the modern synthetic chemist. A thorough understanding of the reaction mechanism, the comparative reactivity of different fluoro-acids, and the judicious use of scavengers are essential for achieving high yields and selectivities. Trifluoroacetic acid remains the reagent of choice for robust, global deprotections, while the milder conditions offered by hexafluoroisopropanol and perfluoro-tert-butanol provide a pathway to exquisite selectivity, enabling the preservation of tert-butyl ethers while cleaving more labile protecting groups. By carefully tailoring the reaction conditions to the specific substrate, researchers can confidently navigate the challenges of complex molecule synthesis and accelerate the pace of drug discovery and development.

References

-

Šebestík, J., et al. (2021). Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods. Amino Acids, 53(10), 1599-1609. [Link]

-

Šebestík, J., et al. (2021). Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods. ResearchGate. [Link]

-

Šebestík, J., et al. (2021). Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods. PubMed. [Link]

-

Various Authors (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. [Link]

-

Li, Z., et al. (2016). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Rsc.org. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

CDN. Cleavage Cocktail Selection. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Organic Chemistry Portal. tert-Butyl Ethers. [Link]

-

Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932-6938. [Link]

-

Katritzky, A. R., et al. (2010). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro. Amazon AWS. [Link]

-

Procopio, A., et al. (2011). tert-Butyl Ether Derivatives of Alcohols and Phenols Cat. ResearchGate. [Link]

-

Choy, J., et al. (2008). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]

-

Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

-

Royal Society of Chemistry. . [Link]

-

Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]

-

Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. [Link]

-

Wang, Y., et al. (2022). Hexafluoroisopropanol (HFIP) Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene. PMC. [Link]

-